molecular formula C24H23N3O3S2 B2410701 4-[methyl(phenyl)sulfamoyl]-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 850911-42-1

4-[methyl(phenyl)sulfamoyl]-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2410701
CAS RN: 850911-42-1
M. Wt: 465.59
InChI Key: SXAWMXPDIOMZKR-IZHYLOQSSA-N
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Description

4-[methyl(phenyl)sulfamoyl]-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A study by Ravinaik et al. (2021) synthesized derivatives of benzamides, including compounds similar to 4-[methyl(phenyl)sulfamoyl]-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide. These derivatives exhibited moderate to excellent anticancer activities against various cancer cell lines, such as breast, lung, colon, and ovarian cancer, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Anti-inflammatory Applications

Patel et al. (2009) reported the synthesis of fluoro-substituted benzothiazoles, similar in structure to the compound , which were screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These studies show the potential of such compounds in treating various infections and inflammatory conditions (Patel et al., 2009).

Antibacterial Assessment

A study by Mahapatra et al. (2022) on N-heteroaryl substituted Gallamide derivatives, which are structurally similar, evaluated their antibacterial activity against various bacterial strains. The study highlights the significance of such compounds in addressing bacterial infections (Mahapatra et al., 2022).

Antifungal and Anticonvulsant Properties

Siddiqui et al. (2009) synthesized compounds structurally related to the chemical , assessing their anticonvulsant, anti-nociceptive, and antifungal activities. This indicates the potential use of such compounds in neurological and fungal infection treatments (Siddiqui et al., 2009).

Inhibition of Human Carbonic Anhydrases

Research by Ulus et al. (2016) involved the synthesis of acridine-acetazolamide conjugates, including compounds similar to the one , to inhibit carbonic anhydrases. This research has implications for treating conditions like glaucoma and other eye diseases (Ulus et al., 2016).

properties

IUPAC Name

4-[methyl(phenyl)sulfamoyl]-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-16-10-15-21-22(17(16)2)26(3)24(31-21)25-23(28)18-11-13-20(14-12-18)32(29,30)27(4)19-8-6-5-7-9-19/h5-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAWMXPDIOMZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.